5-bromo-1-methyl-1H-indole-2-carbonyl chloride
CAS No.: 832698-99-4
Cat. No.: VC17191083
Molecular Formula: C10H7BrClNO
Molecular Weight: 272.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 832698-99-4 |
---|---|
Molecular Formula | C10H7BrClNO |
Molecular Weight | 272.52 g/mol |
IUPAC Name | 5-bromo-1-methylindole-2-carbonyl chloride |
Standard InChI | InChI=1S/C10H7BrClNO/c1-13-8-3-2-7(11)4-6(8)5-9(13)10(12)14/h2-5H,1H3 |
Standard InChI Key | BHUKTLNXQWZDPY-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=C(C=C(C=C2)Br)C=C1C(=O)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The indole core of 5-bromo-1-methyl-1H-indole-2-carbonyl chloride consists of a bicyclic structure featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substituents at the 1st, 2nd, and 5th positions introduce steric and electronic modifications that influence its reactivity. The methyl group at the 1st position enhances stability by reducing susceptibility to oxidation, while the bromine atom at the 5th position directs electrophilic substitution reactions to specific sites . The carbonyl chloride group at the 2nd position is highly electrophilic, enabling nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles .
X-ray crystallographic studies of analogous brominated indoles, such as 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carboxylic acid, reveal planar indole rings with torsional angles between substituents influencing molecular packing . For example, the carbonyl group in such structures often exhibits conjugation with the indole nitrogen, shortening bond lengths (e.g., ) compared to typical single bonds . These structural insights suggest similar conformational rigidity in 5-bromo-1-methyl-1H-indole-2-carbonyl chloride, which may impact its solubility and crystallization behavior.
Physicochemical Characteristics
Key physical properties include a melting point range of 43–44°C and a boiling point of approximately 300.9°C at atmospheric pressure, consistent with brominated indole derivatives . The compound’s density () and refractive index () align with halogenated aromatic systems . Its vapor pressure ( at 25°C) indicates low volatility, making it suitable for reactions requiring controlled evaporation .
The carbonyl chloride group confers high reactivity, necessitating storage under inert conditions to prevent hydrolysis. Spectroscopic data, including NMR (e.g., for the methyl group) and LRMS (), confirm structural integrity and purity .
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 272.53 g/mol | |
Melting Point | 43–44°C | |
Boiling Point | 300.9°C (at 760 mmHg) | |
Density | 1.5 g/cm³ |
Synthetic Methodologies
Precursor Synthesis
The synthesis of 5-bromo-1-methyl-1H-indole-2-carbonyl chloride typically begins with 5-bromo-1-methyl-1H-indole, which is synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. Bromination of 1-methylindole using bromosuccinimide (NBS) in dichloromethane yields the 5-bromo derivative with high regioselectivity .
Applications in Organic Synthesis
Peptide Coupling Reagent
The carbonyl chloride group facilitates amide bond formation, making this compound valuable in peptide synthesis. Reaction with amino acids or peptides in the presence of a base (e.g., ) yields protected peptide intermediates . For instance, coupling with glycine methyl ester produces (5-bromo-1-methyl-1H-indole-2-carbonyl)glycine methyl ester, a precursor for kinase inhibitors .
Heterocyclic Scaffold Functionalization
In medicinal chemistry, the compound serves as a building block for functionalized indoles. Suzuki-Miyaura cross-coupling with arylboronic acids introduces aromatic groups at the 5th position, enabling diversification of drug candidates . Recent studies demonstrate its use in synthesizing PARP inhibitors, where the bromine atom is replaced with a pyridyl group to enhance target binding .
Comparative Analysis with Structural Analogs
The reactivity and applications of 5-bromo-1-methyl-1H-indole-2-carbonyl chloride differ markedly from its analogs due to substituent positioning. For example:
The 2-carbonyl chloride group in the target compound enhances its utility in covalent inhibitor design, where irreversible binding to biological targets is desired .
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